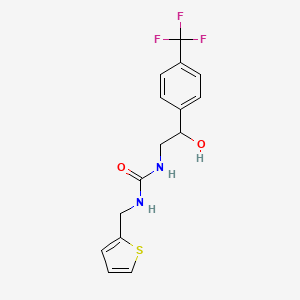

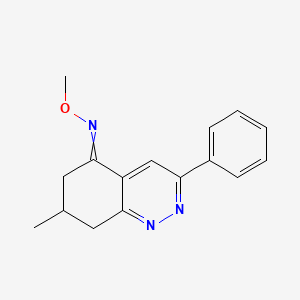

![molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0](/img/structure/B2385536.png)

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride (NaH) to generate anions from the starting compounds. These anions then undergo aromatization to give the desired triazolo[4,5-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation, giving the desired triazolo[4,5-d]pyrimidines .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “this compound” were not found, similar compounds are typically solid at room temperature .Scientific Research Applications

Synthesis and Biological Activity

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been synthesized and investigated for their biological activity. This compound, like its structural analogs, is often studied for its potential in various biological applications, such as antimicrobial and antitumor properties. For instance, compounds with similar structural features have been synthesized and tested in vitro against certain viruses and tumor cells, with some showing significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Antimicrobial Applications

The synthesis of novel derivatives, including those related to triazolopyrimidine structures, has been pursued for their antimicrobial activity. Various synthesized compounds have been tested for their effectiveness against a range of microbial strains, showing promising antimicrobial activity, which indicates the potential of this compound in similar applications (Farghaly & Hassaneen, 2013).

Antitumor and Antimicrobial Potential

Further research into compounds with a triazolopyrimidine core has shown a range of biological activities. Studies have highlighted the synthesis of thiazolopyrimidines and their derivatives as potential antimicrobial and antitumor agents. These studies provide a foundation for understanding the capabilities of this compound in similar contexts, even though specific activities may vary based on the exact structure and substituents involved (Said et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUCTLQFIOWZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)